

Technical Guide: Physicochemical Properties of Technical Grade Fluoxapiprolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxapiprolin is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class. It is classified under the Fungicide Resistance Action Committee (FRAC) Code 49, which targets the oxysterol-binding protein (OSBP). Its unique mode of action makes it a valuable tool for managing oomycete pathogens. This technical guide provides an in-depth overview of the physicochemical properties of technical grade **Fluoxapiprolin**, detailed experimental protocols for their determination based on internationally recognized guidelines, and a visualization of its mechanism of action.

Physicochemical Properties

The following tables summarize the key physicochemical properties of technical grade **Fluoxapiprolin**. This data is essential for formulation development, environmental fate assessment, and toxicological studies.

Table 1: General and Physical Properties of Technical Grade Fluoxapiprolin

Property	Value
Common Name	Fluoxapiprolin
IUPAC Name	2-{(5RS)-3-[2-(1-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl}-3-chlorophenyl methanesulfonate
CAS Registry Number	1360819-11-9
Molecular Formula	C25H24CIF4N5O5S2
Molecular Weight	650.1 g/mol
Physical Form	Solid (light beige powder)
Odor	Weak, not characteristic
Melting Point	146.4 °C
Boiling Point	Decomposition observed before boiling
Density	1.51 g/mL at 20°C

Source: Australian Pesticides and Veterinary Medicines Authority

Table 2: Solubility and Partitioning Properties of Technical Grade Fluoxapiprolin

Property	Value
Solubility in Water	0.08 mg/L (at 20°C, pH 5.9)
Solubility in Organic Solvents (at 20°C)	
Methanol	1.3 g/L
n-Heptane	0.061 g/L
Toluene	1.1 g/L
Dichloromethane	143 g/L
Acetone	84 g/L
Ethyl acetate	15 g/L
Dimethyl sulfoxide	>270 g/L
Vapor Pressure	3.0×10^{-5} Pa at 20° C4.5 x 10^{-5} Pa at 25° C
Octanol-Water Partition Coefficient (Log Kow)	3.4 (at pH 4, 7, and 9)

Source: Australian Pesticides and Veterinary Medicines Authority, United States Environmental Protection Agency[1]

Experimental Protocols

The determination of the physicochemical properties of active ingredients like **Fluoxapiprolin** is typically conducted following standardized and validated methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and international acceptance.

Melting Point Determination (Following OECD Guideline 102)

The melting point is determined to ascertain the purity of the substance and is a critical parameter for its characterization.

Methodology:

- Principle: The temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is determined.
- Apparatus: A capillary tube apparatus with a heated metal block or a liquid bath is commonly used. Differential Scanning Calorimetry (DSC) is also a suitable method.

Procedure:

- A small, finely powdered sample of technical grade Fluoxapiprolin is packed into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The temperature is raised at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range. For a pure substance, this range is typically narrow.

Water Solubility (Following OECD Guideline 105)

Water solubility is a crucial factor in determining the environmental fate and bioavailability of a substance.

Methodology:

- Principle: The saturation mass concentration of the substance in water at a given temperature is determined. The column elution method is suitable for substances with low solubility, while the flask method is used for substances with higher solubility.
- Apparatus: A thermostatically controlled water bath, shaker, and an analytical method for quantification (e.g., High-Performance Liquid Chromatography - HPLC).
- Procedure (Flask Method):
 - An excess amount of technical grade Fluoxapiprolin is added to a flask containing purified water.

- The flask is agitated in a thermostatically controlled bath at a constant temperature (e.g., 20°C) until equilibrium is reached.
- The solution is then filtered or centrifuged to remove undissolved particles.
- The concentration of Fluoxapiprolin in the aqueous phase is determined using a validated analytical method like HPLC.

Vapor Pressure (Following OECD Guideline 104)

Vapor pressure data is essential for assessing the potential for volatilization of a chemical into the atmosphere.

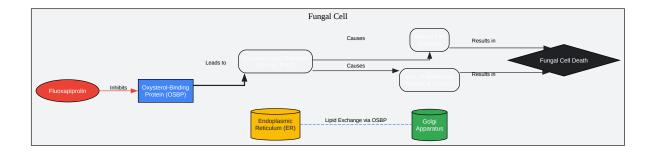
Methodology:

- Principle: The saturation pressure of the substance in the gas phase above the solid or liquid
 is measured at various temperatures. Several methods can be employed depending on the
 expected vapor pressure range, including the gas saturation method or the effusion method
 (Knudsen cell) for low vapor pressure substances.
- Apparatus: A system for generating a saturated vapor of the substance and a method for quantifying the amount of substance in the gas phase.
- Procedure (Gas Saturation Method):
 - A stream of inert gas is passed at a known flow rate through or over a sample of technical grade Fluoxapiprolin, which is maintained at a constant temperature.
 - The gas becomes saturated with the vapor of the substance.
 - The vapor is then trapped from the gas stream using a suitable sorbent.
 - The amount of trapped substance is quantified, and the vapor pressure is calculated from the volume of gas passed and the amount of substance collected.

Octanol-Water Partition Coefficient (Log Kow) (Following OECD Guideline 117)

The octanol-water partition coefficient is a measure of a substance's lipophilicity and is a key parameter for predicting its bioaccumulation potential.

Methodology:

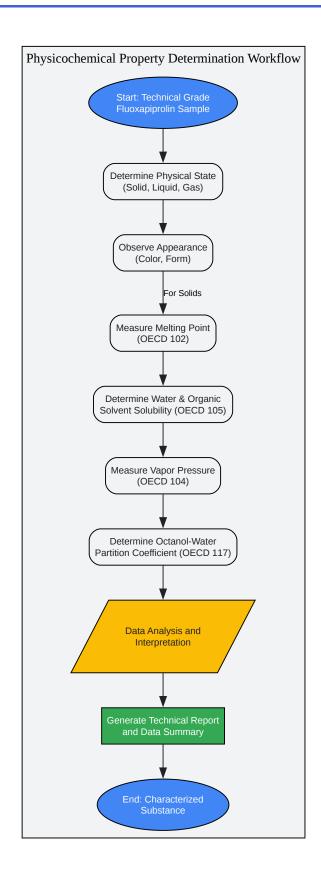

- Principle: The ratio of the concentration of a substance in n-octanol and water at equilibrium is determined. The High-Performance Liquid Chromatography (HPLC) method is a common and efficient way to estimate the Log K_ow.
- Apparatus: An HPLC system with a reverse-phase column (e.g., C18) and a UV detector.
- Procedure (HPLC Method):
 - A series of reference compounds with known Log K₀w values are injected into the HPLC system, and their retention times are measured.
 - A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known Log K₀w values of the reference compounds.
 - Technical grade Fluoxapiprolin is then injected under the same chromatographic conditions, and its retention time is determined.
 - The Log K_ow of **Fluoxapiprolin** is then calculated by interpolating its retention factor on the calibration curve.

Mechanism of Action and Signaling Pathway

Fluoxapiprolin's fungicidal activity stems from its ability to inhibit the oxysterol-binding protein (OSBP). OSBP and its related proteins (ORPs) are crucial for intracellular lipid transport, particularly the exchange of sterols and phosphatidylinositol-4-phosphate (PI4P) at membrane contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus.

The inhibition of OSBP by **Fluoxapiprolin** disrupts this vital lipid transport system, leading to a cascade of events that ultimately result in fungal cell death. The proposed signaling pathway is visualized below.

Click to download full resolution via product page


Caption: Mechanism of action of **Fluoxapiprolin** via OSBP inhibition.

The diagram illustrates that **Fluoxapiprolin** inhibits the oxysterol-binding protein, which is essential for lipid exchange between the endoplasmic reticulum and the Golgi apparatus. This disruption of lipid transport leads to a loss of membrane integrity and function, as well as altered cell signaling, ultimately resulting in the death of the fungal cell.

Experimental Workflow for Physicochemical Property Determination

The logical flow for characterizing the physicochemical properties of a technical grade active ingredient like **Fluoxapiprolin** is outlined in the workflow diagram below.

Click to download full resolution via product page

Caption: Workflow for physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Technical Grade Fluoxapiprolin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13439095#physicochemical-properties-of-technical-grade-fluoxapiprolin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com